4-(2-Fluoro-4-methylphenyl)benzoic acid
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Overview
Description
4-(2-Fluoro-4-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzoic acid, where the phenyl ring is substituted with a fluoro and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Fluoro-4-methylphenyl)benzoic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and a halogenated benzoic acid as starting materials. The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-methylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives or other substituted benzoic acids.
Scientific Research Applications
4-(2-Fluoro-4-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluoro and methyl groups can affect the compound’s binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(2-methylphenyl)benzoic acid: Similar structure with a different position of the fluoro and methyl groups.
4-Fluorobenzoic acid: Lacks the methyl group, making it less hydrophobic.
4-Methylbenzoic acid: Lacks the fluoro group, affecting its reactivity and interactions.
Uniqueness
4-(2-Fluoro-4-methylphenyl)benzoic acid is unique due to the presence of both fluoro and methyl groups on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(2-fluoro-4-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-2-7-12(13(15)8-9)10-3-5-11(6-4-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJDMOSYBBFLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683264 |
Source
|
Record name | 2'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255636-62-4 |
Source
|
Record name | 2'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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